Cas no 1807211-72-8 (2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride)
2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride
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- Inchi: 1S/C7H3Cl2NO2S2/c8-7-5(13)1-4(3-10)2-6(7)14(9,11)12/h1-2,13H
- InChI Key: DYGWSXYWRBVCBL-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(C#N)=CC=1S(=O)(=O)Cl)S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 356
- XLogP3: 2.4
- Topological Polar Surface Area: 67.3
2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005608-250mg |
2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride |
1807211-72-8 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
| Alichem | A014005608-500mg |
2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride |
1807211-72-8 | 97% | 500mg |
782.40 USD | 2021-06-22 | |
| Alichem | A014005608-1g |
2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride |
1807211-72-8 | 97% | 1g |
1,475.10 USD | 2021-06-22 |
2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride
Comprehensive Overview of 2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride (CAS No. 1807211-72-8)
2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride (CAS No. 1807211-72-8) is a specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical intermediates. This compound, characterized by its unique chloro, cyano, and mercapto functional groups, has garnered attention for its versatility in constructing complex molecular architectures. Researchers and industries are increasingly exploring its potential in high-value chemical synthesis, driven by the growing demand for tailor-made intermediates in drug discovery and material science.
The molecular structure of 2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride features a benzene ring substituted with a sulfonyl chloride group (–SO2Cl), a chloro (–Cl), a cyano (–CN), and a thiol (–SH) moiety. This combination of electron-withdrawing and nucleophilic groups makes it a valuable building block for cross-coupling reactions and heterocyclic compound synthesis. Recent studies highlight its role in developing biologically active molecules, particularly in antimicrobial and anticancer agent research, aligning with the global focus on precision medicine and targeted therapies.
In the context of green chemistry, 2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride has been investigated for its compatibility with sustainable solvents and catalytic processes. As industries shift toward eco-friendly synthesis, this compound’s reactivity under mild conditions positions it as a candidate for low-waste production methods. Notably, its thiol group offers opportunities for click chemistry applications, a trending topic in bioconjugation and polymer science.
From a commercial perspective, CAS No. 1807211-72-8 is often searched alongside terms like “sulfonation reagents”, “multi-functional intermediates”, and “custom synthesis partners”. The compound’s patent landscape reveals its inclusion in proprietary formulations, particularly in agrochemicals and electronic materials. Analysts attribute this to its ability to modify surface properties and enhance material durability, addressing needs in flexible electronics and advanced coatings.
Quality control of 2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride requires stringent analytical validation, including HPLC purity and NMR spectroscopy. Suppliers emphasizing batch-to-batch consistency and regulatory compliance (e.g., REACH, GMP) dominate market preferences. FAQs from synthetic chemists often revolve around its storage stability (recommended under inert atmosphere) and handling precautions to prevent hydrolysis of the sulfonyl chloride group.
Emerging applications include its use in proteomics research as a thiol-reactive probe, capitalizing on the bioorthogonal chemistry trend. Additionally, its electrophilic character enables modifications of nanoparticle surfaces, relevant to drug delivery systems. These innovations align with searches for “functionalized nanomaterials” and “smart therapeutics”, reflecting interdisciplinary interest.
In summary, 2-Chloro-5-cyano-3-mercaptobenzenesulfonyl chloride (CAS No. 1807211-72-8) exemplifies the convergence of structural complexity and practical utility in modern chemistry. Its adaptability to diverse synthetic pathways and alignment with cutting-edge research themes ensure its continued relevance in both academic and industrial settings.
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